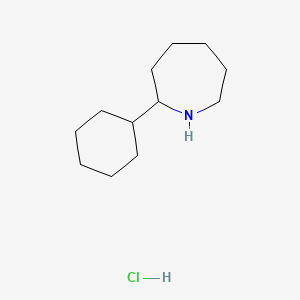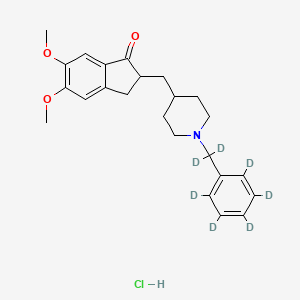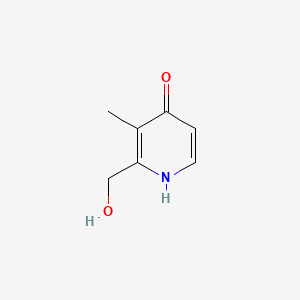
4-Hydroxy-3-methylpyridine-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methylpyridine-2-methanol is a chemical compound with the molecular formula C7H9NO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It’s structurally similar compound, 3-hydroxy-2-methylpyridine, is known to be used in the synthesis of pyrimidine , which plays a crucial role in the synthesis of DNA, RNA, and other biological molecules.
Mode of Action
It’s structurally similar compound, 3-hydroxy-2-methylpyridine, can react with n-bromosuccinimide to produce 2,4-dibromo-3-hydroxy-6-methylpyridine, which can further react to produce 2-bromo-5-hydroxy-6-methylpyridine . This suggests that 4-Hydroxy-3-methylpyridine-2-methanol may also undergo similar reactions.
Biochemical Pathways
As mentioned earlier, its structurally similar compound, 3-hydroxy-2-methylpyridine, is involved in the synthesis of pyrimidine , a key component in nucleic acids.
Action Environment
It’s structurally similar compound, 3-hydroxy-2-methylpyridine, is stored under an inert atmosphere at room temperature , suggesting that similar conditions may be optimal for this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methylpyridine-2-methanol typically involves the reaction of 3-methylpyridine with formaldehyde and a hydroxylating agent. The reaction conditions often include the use of a solvent such as methanol and a catalyst to facilitate the hydroxylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylpyridine-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methylpyridine-2-aldehyde or 4-hydroxy-3-methylpyridine-2-ketone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Hydroxy-3-methylpyridine-2-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-methylpyridine: A derivative of pyridine with similar structural features but different functional groups.
4-Hydroxy-2-methylpyridine: Another pyridine derivative with a hydroxyl group at a different position.
Uniqueness
4-Hydroxy-3-methylpyridine-2-methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and methyl groups provide unique reactivity and potential for diverse applications compared to other pyridine derivatives.
Properties
IUPAC Name |
2-(hydroxymethyl)-3-methyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-6(4-9)8-3-2-7(5)10/h2-3,9H,4H2,1H3,(H,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKMSXYEYWYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

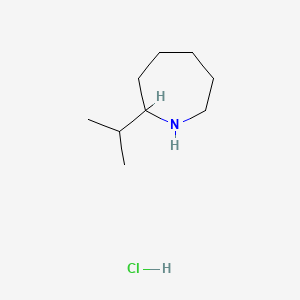
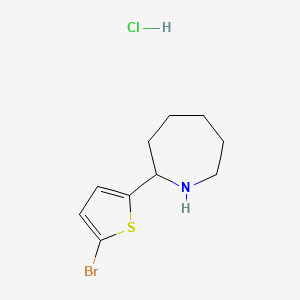
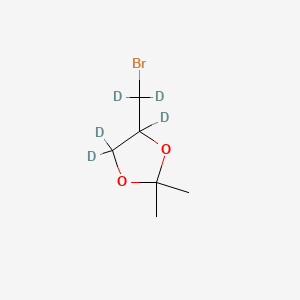
![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)

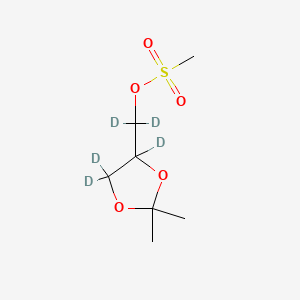
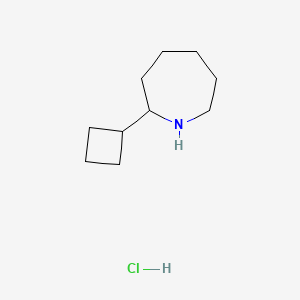
![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)
